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molecular formula C11H13IN2O3 B8512228 Ethyl N-{[(3-iodophenyl)amino]carbonyl}glycinate

Ethyl N-{[(3-iodophenyl)amino]carbonyl}glycinate

Cat. No. B8512228
M. Wt: 348.14 g/mol
InChI Key: LNVPISGKSABEKL-UHFFFAOYSA-N
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Patent
US07144908B2

Procedure details

A solution of 3-iodoaniline (9.39 g) in dichloromethane (75 ml) was treated with ethyl isocyanatoacetate (7.21 ml) at 0° C. and the mixture was stirred for 2 h and allowed to warm to 20° C. EtOH (10 ml) was added and the mixture was stirred for 15 h. The solvents were evaporated under reduced pressure and the residue was triturated in Et2O to give the title compound (12.9 g)LCMS RT=3.08 min.
Quantity
9.39 g
Type
reactant
Reaction Step One
Quantity
7.21 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N:9]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:10]=[O:11].CCO>ClCCl>[I:1][C:2]1[CH:3]=[C:4]([NH:5][C:10]([NH:9][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[O:11])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
9.39 g
Type
reactant
Smiles
IC=1C=C(N)C=CC1
Name
Quantity
7.21 mL
Type
reactant
Smiles
N(=C=O)CC(=O)OCC
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated in Et2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC=1C=C(C=CC1)NC(=O)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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